molecular formula C8H12ClFN2OS B13474892 N-(2-fluorophenyl)-N-methylmethanesulfonoimidamide hydrochloride

N-(2-fluorophenyl)-N-methylmethanesulfonoimidamide hydrochloride

Cat. No.: B13474892
M. Wt: 238.71 g/mol
InChI Key: ILKLVFKDCISGOL-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-N-methylmethanesulfonoimidamide hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a fluorophenyl group, a methyl group, and a methanesulfonoimidamide moiety, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-N-methylmethanesulfonoimidamide hydrochloride typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-fluoroaniline with methyl isocyanate to form N-(2-fluorophenyl)-N-methylurea. This intermediate is then treated with methanesulfonyl chloride in the presence of a base, such as triethylamine, to yield the desired product. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-N-methylmethanesulfonoimidamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonoimidamide group to corresponding amines or other reduced forms.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of catalysts or under elevated temperatures to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

N-(2-fluorophenyl)-N-methylmethanesulfonoimidamide hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.

    Industry: Used in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-N-methylmethanesulfonoimidamide hydrochloride involves its interaction with molecular targets, such as enzymes or receptors. The compound’s fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the sulfonoimidamide moiety can form hydrogen bonds or ionic interactions with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-fluorophenyl)-N-methylmethanesulfonamide
  • N-(2-chlorophenyl)-N-methylmethanesulfonoimidamide
  • N-(2-fluorophenyl)-N-ethylmethanesulfonoimidamide

Uniqueness

N-(2-fluorophenyl)-N-methylmethanesulfonoimidamide hydrochloride is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to target molecules, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C8H12ClFN2OS

Molecular Weight

238.71 g/mol

IUPAC Name

2-fluoro-N-methyl-N-(methylsulfonimidoyl)aniline;hydrochloride

InChI

InChI=1S/C8H11FN2OS.ClH/c1-11(13(2,10)12)8-6-4-3-5-7(8)9;/h3-6,10H,1-2H3;1H

InChI Key

ILKLVFKDCISGOL-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1F)S(=N)(=O)C.Cl

Origin of Product

United States

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